4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane (CAS: 1073339-21-5) is a boronate ester featuring a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₃H₁₆BF₃O₂, with a molecular weight of 272.074 g/mol. The compound is structurally characterized by a pinacol (tetramethyl-1,3,2-dioxaborolane) backbone, which stabilizes the boron center and enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings . The trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry for introducing fluorinated motifs .
Properties
Molecular Formula |
C7H12BF3O2 |
|---|---|
Molecular Weight |
195.98 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C7H12BF3O2/c1-5(2)6(3,4)13-8(12-5)7(9,10)11/h1-4H3 |
InChI Key |
PNZZKSQUINXBAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Trifluoromethylboronic Acid
Trifluoromethylboronic acid is a challenging intermediate due to the electron-withdrawing nature of the CF₃ group, which destabilizes the boron center. A validated method involves halogen-metal exchange followed by boronation:
-
Reaction Setup :
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Acidic Workup :
Key Data :
Esterification with Pinacol
The boronic acid is condensed with pinacol under anhydrous conditions:
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Reaction Conditions :
-
Purification :
Key Data :
Alternative Methods and Optimization Approaches
Direct Boron-Trifluoromethyl Bond Formation
Recent advances propose transition-metal-mediated coupling to bypass boronic acid isolation:
Solvent and Temperature Optimization
-
Solvent Screening : THF and DCM provide optimal solubility for boronic acids, while DMF enhances metal-catalyzed reactions.
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Temperature Control : Low temperatures (−78°C to −100°C) prevent boronic acid decomposition during synthesis.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial reagent in organic chemistry. Its ability to facilitate the synthesis of complex molecules allows chemists to develop compounds with specific functionalities. The presence of the trifluoromethyl group enhances reactivity and selectivity in reactions, making it invaluable for synthesizing pharmaceuticals and other organic compounds.
Key Features:
- Versatile Reagent: Useful for forming carbon-carbon bonds and functional group transformations.
- Selective Reactions: Enables targeted synthesis of desired products while minimizing by-products.
Development of Fluorinated Compounds
The trifluoromethyl group in 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is particularly beneficial in the design of fluorinated pharmaceuticals. These compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.
Applications:
- Pharmaceuticals: Used in the synthesis of drug candidates that require fluorination for improved efficacy and metabolic stability.
- Agrochemicals: Contributes to the development of more effective agricultural chemicals with better performance characteristics.
Material Science
In material science, this compound is employed to enhance the properties of polymers and coatings. Its incorporation into materials can improve thermal stability and chemical resistance, which are critical for high-performance applications.
Advantages:
- Improved Mechanical Properties: Enhances durability and performance under various environmental conditions.
- Thermal Stability: Suitable for applications requiring materials that can withstand high temperatures.
Analytical Chemistry
4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane acts as a key intermediate in the preparation of analytical standards. This is essential for the detection and quantification of various substances in complex mixtures.
Significance:
- Standard Preparation: Facilitates the creation of reliable standards for analytical methods.
- Quantification Techniques: Supports advanced analytical techniques such as chromatography and mass spectrometry.
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
Research has demonstrated that utilizing 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane in synthetic pathways can lead to the successful development of new drug candidates with superior pharmacokinetic profiles compared to traditional methods.
Case Study 2: Polymer Development
In a study focusing on advanced materials, the incorporation of this compound into polymer matrices resulted in significant improvements in thermal resistance and mechanical strength. This has implications for industries requiring durable materials under extreme conditions.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural and Electronic Variations
The primary distinction among pinacol boronate esters lies in the substituent attached to the boron atom. Below is a comparative analysis with key analogs:
Notes:
- Synthesis Yields : The phenethyl derivative achieves a high yield (93%) via cobalt-catalyzed hydroboration , while the dichloro-dimethoxyphenyl analog is synthesized in 92% yield using N-chlorosuccinimide (NCS) .
- ¹¹B NMR : Most derivatives exhibit ¹¹B NMR shifts near δ 33.7 , consistent with the pinacol boronate framework .
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) increase the boron center’s electrophilicity, enhancing reactivity in cross-couplings. Steric bulk (e.g., octyl, terphenyl) can hinder catalytic accessibility .
Case Study: Selectivity in C-H Borylation
In a study comparing HBpin (parent pinacol borane) and B₂pin₂ , the trifluoromethyl-substituted boronate showed distinct regioselectivity in aromatic C-H borylation. The CF₃ group’s steric and electronic effects enabled ortho-selective borylation, unlike less hindered analogs .
Biological Activity
4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the compound's biological activity, applications in organic synthesis, and its potential in medicinal chemistry.
- Chemical Formula : C13H16BF3O2
- CAS Number : 214360-65-3
- Molecular Weight : 273.08 g/mol
The structure features a trifluoromethyl group which significantly influences its reactivity and biological properties.
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane in antiparasitic applications. For instance, modifications of the dioxaborolane structure have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Dihydroquinazolinone Derivatives
In a study focusing on the optimization of dihydroquinazolinone derivatives that target PfATP4 (a sodium pump in P. falciparum), it was found that introducing a trifluoromethyl group improved the efficacy of analogs significantly. The best-performing compounds exhibited an EC50 value of against malaria parasites, showcasing how fluorinated compounds can enhance biological activity .
Applications in Organic Synthesis
4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its ability to facilitate the formation of carbon-boron bonds makes it valuable for constructing complex organic molecules.
Key Applications:
- Fluorinated Pharmaceuticals : The trifluoromethyl group enhances the biological activity and stability of drug candidates.
- Material Science : Used in developing polymers with improved thermal and mechanical properties suitable for high-performance applications.
- Analytical Chemistry : Acts as an intermediate for preparing analytical standards .
Toxicity and Safety Profile
While the compound shows promise in various applications, understanding its toxicity is crucial for further development. Preliminary assessments indicate that compounds with similar structures can exhibit low toxicity levels; however, detailed toxicological studies are necessary to confirm safety profiles before clinical applications.
Data Table: Biological Activity Overview
| Compound Structure | Target Organism | EC50 (µM) | Notes |
|---|---|---|---|
| Dihydroquinazolinone with Trifluoromethyl | P. falciparum | 0.010 | Enhanced activity due to fluorination |
| 4,4,5,5-Tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane | Various | TBD | Versatile reagent in organic synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(trifluoromethyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between trifluoromethyl-substituted aryl/heteroaryl halides and pinacol boronic esters. For example, 2-chloro-5-(trifluoromethyl)phenylboronic acid can react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane at 80–100°C . Key factors affecting yield include:
- Catalyst loading : 1–5 mol% Pd.
- Base : K₂CO₃ or CsF for deprotonation.
- Reaction time : 12–24 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substituent positions and boron coordination .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- Elemental Analysis : Validate C, H, B, and F content .
- X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm the dioxaborolane ring geometry .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner to form biaryl bonds in pharmaceuticals and materials .
- Fluorinated Building Blocks : The trifluoromethyl group enhances electronic properties in agrochemicals or OLED materials .
- Protecting Group : Stabilizes boronic acids during multi-step syntheses .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Nature : The -CF₃ group reduces electron density on the boron center, slowing transmetallation but improving stability against protodeboronation.
- Optimization Strategies :
- Use stronger bases (e.g., Cs₂CO₃) to enhance reactivity .
- Add ligands (e.g., SPhos) to stabilize Pd intermediates .
- Data Comparison : Reactions with -CF₃ substituents show ~10–15% lower yields compared to -CH₃ analogs due to slower kinetics, but higher functional group tolerance .
Q. What are the challenges in synthesizing derivatives with sensitive functional groups (e.g., amino or hydroxyl)?
- Methodological Answer :
- Instability Issues : Boronates react with protic groups, requiring protection/deprotection strategies. For example:
- Amino Groups : Protect as Boc or Fmoc derivatives before coupling .
- Hydroxyl Groups : Convert to silyl ethers (e.g., TBS) .
- Alternative Routes : Use pre-functionalized boronic esters (e.g., 4-fluorobenzyl derivatives) to bypass direct modification .
Q. How can contradictory data on reaction yields or selectivity be resolved?
- Case Study : Discrepancies in Suzuki-Miyaura yields (e.g., 60% vs. 80% in similar conditions):
- Root Causes :
- Oxygen Sensitivity : Inconsistent inert atmosphere handling .
- Catalyst Purity : Commercial Pd sources vary in activity .
- Resolution Protocol :
Replicate reactions under strict anhydrous/anaerobic conditions.
Use standardized Pd catalysts (e.g., Pd(OAc)₂ with consistent lot numbers).
Analyze by HPLC to track side products (e.g., homocoupling) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
